Stereochemical Definition vs. Racemic Mixture
Ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate (CAS 1821824-32-1) is supplied as a single, defined enantiomer with a typical purity specification of ≥97% . In contrast, the racemic mixture (CAS 94160-25-5) is an undefined blend of four stereoisomers (two enantiomeric pairs) . The patent literature highlights that traditional racemic resolution methods, such as the Noyce and Denney method requiring six crystallizations to obtain chemically pure racemic cis-3-hydroxycyclohexanecarboxylic acid in only 13.8% yield, are both inefficient and result in unacceptable optical purity for the production of pharmaceutically active compounds [1]. By procuring the pre-resolved (1R,3S) enantiomer, users eliminate the need for costly and inefficient chiral chromatographic separation, which is described as 'very complicated and costly' for commercial processes [1].
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | Single (1R,3S) enantiomer; purity ≥97% |
| Comparator Or Baseline | Racemic ethyl 3-hydroxycyclohexanecarboxylate (CAS 94160-25-5): mixture of 4 stereoisomers; purity 98% (chemical purity, not optical purity) |
| Quantified Difference | Target provides a single defined isomer; racemate is a 4-component mixture. Traditional resolution yields only 13.8% of chemically pure racemic cis intermediate. |
| Conditions | Supplier specifications (AKSci, ChemSrc) and patent literature (HK1104579A, Noyce & Denney method) |
Why This Matters
For stereospecific synthesis, using the racemate introduces a 75% impurity load of undesired isomers that can compromise reaction selectivity, reduce yield, and complicate purification, making the single enantiomer the only viable choice for pharmaceutical intermediate procurement.
- [1] HK1104579A. Method for producing the enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. Sanofi-Aventis Deutschland GmbH. Pages 1-5 and 40-47. https://patents.google.com/patent/HK1104579A/en (accessed 2026-05-07). View Source
